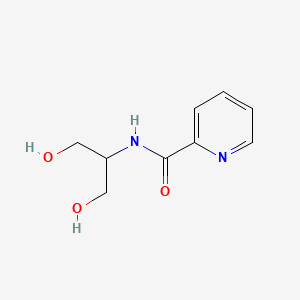![molecular formula C11H6ClN3O2S B13091158 2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole is a heterocyclic compound that features a thieno[3,4-d]imidazole core with a 2-chloro-5-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitroaniline with a thieno[3,4-d]imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide (CuI) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like DMF, catalysts like CuI.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products
Reduction: 2-(2-Amino-5-nitrophenyl)-1h-thieno[3,4-d]imidazole.
Substitution: 2-(2-Substituted-5-nitrophenyl)-1h-thieno[3,4-d]imidazole derivatives.
Scientific Research Applications
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-nitrophenyl)-1h-imidazole: Similar structure but lacks the thieno ring.
2-(2-Chloro-5-nitrophenyl)-1h-benzimidazole: Contains a benzimidazole core instead of thieno[3,4-d]imidazole.
2-(2-Chloro-5-nitrophenyl)-1h-pyrazole: Features a pyrazole ring instead of thieno[3,4-d]imidazole.
Uniqueness
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole is unique due to its thieno[3,4-d]imidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological and chemical activities .
Properties
Molecular Formula |
C11H6ClN3O2S |
|---|---|
Molecular Weight |
279.70 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-1H-thieno[3,4-d]imidazole |
InChI |
InChI=1S/C11H6ClN3O2S/c12-8-2-1-6(15(16)17)3-7(8)11-13-9-4-18-5-10(9)14-11/h1-5H,(H,13,14) |
InChI Key |
DXVUPXLXXROQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=CSC=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


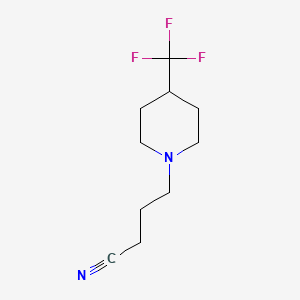
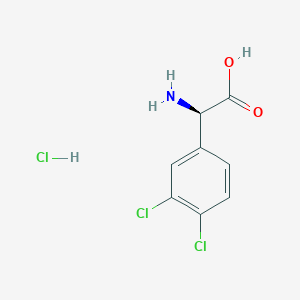
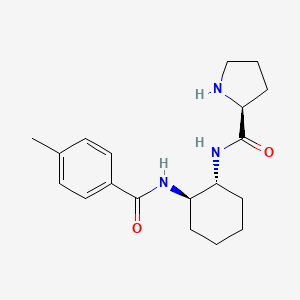
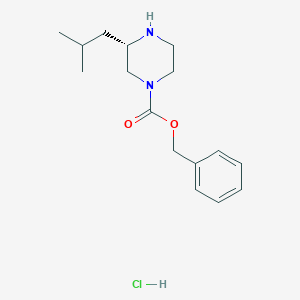
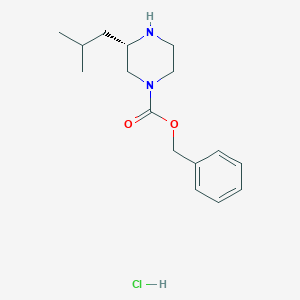
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
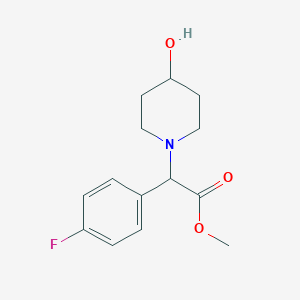
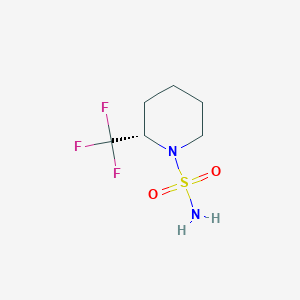
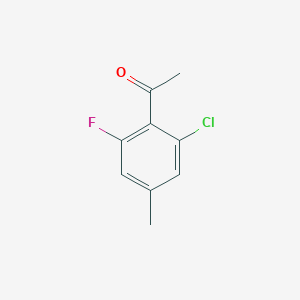
![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
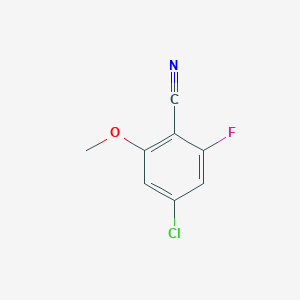
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
